molecular formula C19H20ClNO2 B2702844 (E)-1-(3-(4-chlorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 1798416-59-7

(E)-1-(3-(4-chlorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B2702844
CAS No.: 1798416-59-7
M. Wt: 329.82
InChI Key: TVXJKRASIONUOI-ZHACJKMWSA-N
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Description

(E)-1-(3-(4-chlorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H20ClNO2 and its molecular weight is 329.82. The purity is usually 95%.
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Biological Activity

(E)-1-(3-(4-chlorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes an azepane ring and a furan moiety, which are both known to contribute to various pharmacological effects. The aim of this article is to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20ClN2OC_{18}H_{20}ClN_2O, with a molecular weight of approximately 303.78 g/mol. The compound's structure can be broken down as follows:

  • Azepane Ring : A seven-membered nitrogen-containing ring that contributes to the compound's interaction with biological targets.
  • Furan Moiety : A five-membered heterocyclic compound that enhances the biological activity through its reactive nature.

The biological activity of this compound is believed to involve interactions with specific biological targets such as enzymes and receptors. The conjugated carbonyl group in the enone structure allows for nucleophilic attack by biological molecules, potentially leading to inhibition or modulation of enzymatic activity.

Potential Targets

  • Enzymes : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its potential anti-inflammatory effects.
  • Receptors : It may interact with neurotransmitter receptors, suggesting possible applications in neuropharmacology.

Anti-inflammatory Properties

Research has indicated that compounds similar to this compound exhibit anti-inflammatory properties. For instance, studies on related azepane derivatives have shown significant inhibition of pro-inflammatory cytokines in vitro, suggesting that this compound could similarly modulate inflammatory responses .

Antimicrobial Activity

The furan moiety has been associated with antimicrobial properties in various studies. Compounds containing furan rings have demonstrated efficacy against a range of bacterial strains, indicating that this compound may also possess similar activity .

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of azepane derivatives in a murine model of acute inflammation. The results indicated that treatment with these compounds led to a significant reduction in paw edema and levels of inflammatory markers such as TNF-alpha and IL-6. The study concluded that these compounds could serve as potential therapeutic agents for inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of furan-containing compounds. The results showed that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryReduced cytokine levels
AntimicrobialInhibition of bacterial growth
NeuropharmacologicalPotential receptor interactions

Table 2: Comparison with Related Compounds

Compound NameStructure TypeBiological Activity
(E)-1-(3-(4-chlorophenyl)azepan-1-yl)-3-(furan-2-yAzepane derivativeAnti-inflammatory, Antimicrobial
1-(3-(4-Chlorophenyl)azepan-1-yl)-2-methoxyethanoneAzepane derivativeAnticancer
4-Chloro-N-[3-(furan-2-y)]benzamideFuran derivativeAntimicrobial

Properties

IUPAC Name

(E)-1-[3-(4-chlorophenyl)azepan-1-yl]-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2/c20-17-8-6-15(7-9-17)16-4-1-2-12-21(14-16)19(22)11-10-18-5-3-13-23-18/h3,5-11,13,16H,1-2,4,12,14H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXJKRASIONUOI-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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